7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Beschreibung
The compound 7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione belongs to the pyrrolo[2,3-d]pyrimidine class, a nitrogen-containing heterocyclic scaffold renowned for its broad biological activities, including anticancer, antiviral, and antimicrobial properties . Its structure features:
- A pyrrolo[2,3-d]pyrimidine core with methyl groups at positions 1 and 2.
- A butyl chain at position 7, which may enhance lipophilicity and membrane permeability.
- A 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at position 6, combining fluorine’s electronic effects with piperazine’s conformational flexibility.
Eigenschaften
IUPAC Name |
7-butyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-4-5-10-29-19(15-16-20(29)25(2)23(32)26(3)21(16)30)22(31)28-13-11-27(12-14-28)18-9-7-6-8-17(18)24/h6-9,15H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBWQDYXASXRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C23H28FN5O. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity against various targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to 7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione often interact with neurotransmitter systems and exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO). For instance, derivatives containing the piperazine moiety have been shown to selectively inhibit MAO-B with high potency (IC50 values in the low nanomolar range) .
In Vitro Studies
In vitro studies have demonstrated that related compounds can exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity against normal fibroblast cells. For example:
- Compound T6 (related structure) showed an IC50 of 120.6 µM against L929 fibroblast cells but was less toxic compared to other derivatives which caused complete cell death at higher concentrations .
Enzyme Inhibition
The compound is hypothesized to function as a reversible inhibitor of MAO-B. The reversible nature of inhibition is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer’s. The selectivity indices for MAO-B over MAO-A indicate potential for fewer side effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structures:
- Monoamine Oxidase Inhibition : Compounds like T6 were found to be reversible and competitive inhibitors of MAO-B with K_i values indicating strong binding affinity .
- Cytotoxicity Profiles : Research indicates varying levels of cytotoxicity across different derivatives; compounds with bulky substituents tend to show reduced toxicity against healthy cells while retaining efficacy against cancer cells .
- Molecular Docking Studies : Computational studies have suggested favorable interactions between these compounds and MAO-B binding sites, supporting their potential as lead candidates for drug development .
Data Table: Biological Activity Overview
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Fluorine vs. Chlorine Substitutions
- Fluorine (as in the target compound’s 2-fluorophenyl group) enhances cellular uptake and antitumor efficacy. Fluorinated pyrrolo[2,3-d]pyrimidines demonstrate superior activity against epithelial ovarian cancer (EOC) cell lines (e.g., IGROV1 and A2780) compared to non-fluorinated analogs, attributed to improved folate receptor (FRα)-mediated transport .
- Chlorine at position 6 or 4 (e.g., compounds 8–19 in ) significantly boosts anticancer activity. For instance, compound 15 (6-chloro, 4-hydrazide) shows IC₅₀ values <10 µM against MCF7 and HePG2 cell lines, suggesting halogenation enhances DNA interaction and apoptosis induction .
Piperazine-Carbonyl vs. Other Substituents
- In contrast, morpholine or N-methyl piperazine at position 4 (e.g., compounds 16–19 ) improves solubility but reduces potency compared to chlorinated derivatives .
Structural Analogues and Their Activities
Structure-Activity Relationship (SAR) Insights
Position 2 : Trichloromethyl groups (e.g., compound 15 ) enhance anticancer activity by promoting DNA fragmentation and apoptosis .
Position 4 : Hydrazide or piperazine substitutions improve target engagement (e.g., kinase inhibition) but require balance with lipophilicity .
Position 6 : Fluorine or chlorine optimizes receptor binding and cellular uptake, with fluorine offering better pharmacokinetics .
Position 7 : Alkyl chains (e.g., butyl) increase metabolic stability, as seen in hepatitis C virus (HCV) inhibitors .
Unique Features of the Target Compound
- The butyl chain at position 7 could reduce hepatic clearance compared to shorter alkyl chains, extending half-life .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
- Methodological Answer : The synthesis typically involves sequential reactions starting with substituted pyrimidine or pyrrolo[2,3-d]pyrimidine cores. A common approach includes:
Core Functionalization : Introduce the piperazine-carbonyl moiety via coupling reactions (e.g., using 2-fluorophenylpiperazine and carbonylating agents like triphosgene) .
Alkylation Steps : Attach the butyl and methyl groups using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .
Purification : Employ column chromatography (silica gel, gradient elution with CHCl₃/MeOH) and recrystallization to isolate intermediates and final products .
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to avoid overalkylation or side products .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the 2-fluorophenyl group (δ 7.1–7.4 ppm for aromatic protons), piperazine protons (δ 2.8–3.5 ppm), and pyrrolopyrimidine carbonyls (δ 165–175 ppm in ¹³C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in complex splitting patterns .
Q. What are the standard protocols for assessing purity and stability during storage?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify purity (>95%) .
- Stability Studies : Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the piperazine-carbonyl group .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?
- Methodological Answer :
- High-Resolution Crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the butyl chain or piperazine ring .
- Computational Validation : Perform DFT geometry optimizations (e.g., B3LYP/6-31G*) and compare bond lengths/angles with experimental data to identify systematic errors .
- Dynamic Effects : Consider temperature-dependent XRD to assess conformational flexibility in the piperazine moiety .
Q. What strategies optimize reaction yields when scaling up the synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less viscous solvents (e.g., THF) for better mixing in large batches .
- Catalysis : Introduce Pd-mediated cross-coupling for piperazine attachment, reducing side reactions compared to traditional SN2 pathways .
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., alkylation) .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluorophenyl → methoxyphenyl) and assess effects on target binding using SPR or fluorescence polarization assays .
- In Silico Docking : Use AutoDock Vina to predict interactions with receptors (e.g., kinase ATP-binding pockets) and prioritize analogs for synthesis .
- Data Integration : Correlate substituent electronegativity (Hammett σ values) with activity trends to guide further modifications .
Q. What experimental approaches resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to identify if rapid degradation (e.g., via CYP3A4) causes false negatives in cell-based assays .
- Orthogonal Validation : Confirm target engagement using CETSA (cellular thermal shift assay) alongside traditional IC50 measurements .
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